Cas no 898461-67-1 (N'-(2-chlorophenyl)-N-{2-1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-ylethyl}ethanediamide)

N'-(2-chlorophenyl)-N-{2-1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-ylethyl}ethanediamide Chemical and Physical Properties
Names and Identifiers
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- N'-(2-chlorophenyl)-N-{2-1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-ylethyl}ethanediamide
- F2571-0673
- AKOS024661404
- N'-(2-chlorophenyl)-N-[2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
- N'-(2-chlorophenyl)-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide
- 898461-67-1
- N1-(2-chlorophenyl)-N2-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide
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- Inchi: 1S/C22H25ClFN3O4S/c1-15-14-16(24)9-10-20(15)32(30,31)27-13-5-4-6-17(27)11-12-25-21(28)22(29)26-19-8-3-2-7-18(19)23/h2-3,7-10,14,17H,4-6,11-13H2,1H3,(H,25,28)(H,26,29)
- InChI Key: LYMLKIFYFQBAMQ-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1NC(C(NCCC1CCCCN1S(C1C=CC(=CC=1C)F)(=O)=O)=O)=O
Computed Properties
- Exact Mass: 481.1238333g/mol
- Monoisotopic Mass: 481.1238333g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 32
- Rotatable Bond Count: 6
- Complexity: 763
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 104Ų
- XLogP3: 4
N'-(2-chlorophenyl)-N-{2-1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-ylethyl}ethanediamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2571-0673-5μmol |
N'-(2-chlorophenyl)-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide |
898461-67-1 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2571-0673-10mg |
N'-(2-chlorophenyl)-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide |
898461-67-1 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2571-0673-1mg |
N'-(2-chlorophenyl)-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide |
898461-67-1 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2571-0673-25mg |
N'-(2-chlorophenyl)-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide |
898461-67-1 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2571-0673-75mg |
N'-(2-chlorophenyl)-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide |
898461-67-1 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2571-0673-10μmol |
N'-(2-chlorophenyl)-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide |
898461-67-1 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2571-0673-4mg |
N'-(2-chlorophenyl)-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide |
898461-67-1 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2571-0673-50mg |
N'-(2-chlorophenyl)-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide |
898461-67-1 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2571-0673-2mg |
N'-(2-chlorophenyl)-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide |
898461-67-1 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2571-0673-30mg |
N'-(2-chlorophenyl)-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide |
898461-67-1 | 90%+ | 30mg |
$119.0 | 2023-05-16 |
N'-(2-chlorophenyl)-N-{2-1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-ylethyl}ethanediamide Related Literature
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Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
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Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
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Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
Additional information on N'-(2-chlorophenyl)-N-{2-1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-ylethyl}ethanediamide
Introduction to N'-(2-chlorophenyl)-N-{2-1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-ylethyl}ethanediamide and Its Significance in Modern Chemical Biology
N'-(2-chlorophenyl)-N-{2-1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-ylethyl}ethanediamide, a compound with the CAS number 898461-67-1, represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its complex molecular structure, has garnered attention due to its potential applications in drug development and therapeutic interventions. The intricate arrangement of its functional groups, including the N'-(2-chlorophenyl) moiety and the N-{2-1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-ylethyl} side chain, contributes to its unique chemical properties and biological activities.
The 4-fluoro-2-methylbenzenesulfonyl group is particularly noteworthy, as it introduces both electronic and steric effects that can modulate the compound's interactions with biological targets. This feature has been extensively studied in the context of developing novel pharmacological agents. The presence of fluorine atoms is well-documented to enhance metabolic stability and binding affinity, making such compounds attractive for medicinal chemistry applications.
Recent research has highlighted the importance of piperidine derivatives in pharmaceutical development. The piperidin-2-ylethyl moiety in this compound not only contributes to its structural complexity but also provides a scaffold for further chemical modifications. Piperidine-based compounds have shown promise in various therapeutic areas, including central nervous system disorders, oncology, and infectious diseases. The ethanediamide group further enhances the compound's potential by introducing additional hydrogen bonding sites, which can improve binding interactions with biological receptors.
The synthesis of N'-(2-chlorophenyl)-N-{2-1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-ylethyl}ethanediamide involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, are often employed to construct the desired molecular framework. The use of fluorinated aromatic sulfonyl groups adds an extra layer of complexity to the synthesis but is crucial for achieving the desired biological activity.
In terms of biological activity, N'-(2-chlorophenyl)-N-{2-1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-ylethyl}ethanediamide has been investigated for its potential as an inhibitor of various enzymes and receptors. Preliminary studies suggest that this compound may exhibit inhibitory effects on targets involved in inflammatory pathways and cancer cell proliferation. The fluorine atom in the 4-fluoro-2-methylbenzenesulfonyl group plays a critical role in modulating these interactions by influencing both electronic distribution and steric hindrance.
The N'-(2-chlorophenyl) part of the molecule is also believed to contribute to its pharmacological profile by engaging in specific hydrogen bonding or hydrophobic interactions with biological targets. This region has been identified as a key pharmacophore in several drug candidates that have successfully transitioned into clinical trials. The combination of these structural elements makes N'-(2-chlorophenyl)-N-{2-1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-ylethyl}ethanediamide a promising candidate for further investigation.
Advances in computational chemistry have enabled researchers to predict the binding modes and affinity of this compound with high accuracy. Molecular docking studies have been conducted using various software packages to simulate interactions with potential biological targets. These studies have provided valuable insights into how different parts of the molecule contribute to its overall activity. For instance, the ethanediamide group has been found to interact favorably with polar residues in protein active sites, enhancing binding stability.
The role of fluorine atoms in medicinal chemistry cannot be overstated. Their ability to influence metabolic pathways and binding affinities has led to their widespread use in drug development. In N'-(2-chlorophenyl)-N-{2-1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-ylethyl}ethanediamide, the fluorine atom is strategically positioned to maximize its beneficial effects. This has been confirmed through both experimental data and theoretical calculations, underscoring the importance of fluorine-containing compounds in modern drug design.
Ongoing research is focused on optimizing synthetic routes to improve yield and purity while minimizing side reactions. Additionally, efforts are being made to explore derivatives of this compound that may exhibit enhanced potency or selectivity. By leveraging structural biology techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, researchers can gain deeper insights into how this compound interacts with biological targets at an atomic level.
The development of novel therapeutic agents often involves a multidisciplinary approach, combining expertise from organic chemistry, biochemistry, pharmacology, and computational science. N'-(2-chlorophenyl)-N-{2-1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-ylethyl}ethanediamide exemplifies this collaborative effort, as it represents a convergence of cutting-edge synthetic methodologies and innovative biological screening strategies.
Future directions for this research include exploring the compound's potential in preclinical studies and clinical trials. By evaluating its safety profile and efficacy against relevant disease models, researchers can determine whether it warrants further development into a commercial drug product. The intricate design of N'-(2-chlorophenyl)-N-{2-1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-ylethyl}ethanediamide underscores its significance as a tool for advancing our understanding of disease mechanisms and developing new treatments.
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